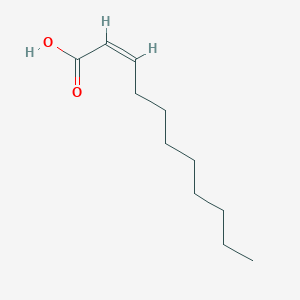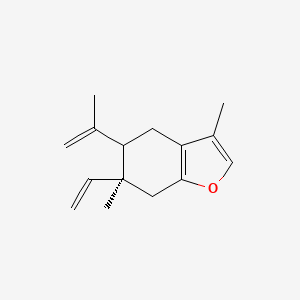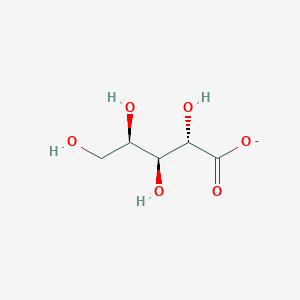
D-lyxonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-lyxonate is a lyxonate that is the conjugate base of D-lyxonic acid, obtained by the deprotonation of the carboxy group. It is a conjugate base of a D-lyxonic acid. It is an enantiomer of a L-lyxonate.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Activity and Metabolic Function in Bacteria
D-lyxonate, specifically L-lyxonate, plays a crucial role in bacterial metabolism. In Pseudomonas aeruginosa PAO1, the dehydration of L-lyxonate is a key step in a novel catabolic pathway. This process involves L-lyxonate dehydratase (LyxD) which dehydrates L-lyxonate to form 2-keto-3-deoxy-L-lyxonate, eventually leading to the production of α-ketoglutarate, an intermediate in the citric acid cycle. This discovery sheds light on the diverse metabolic capabilities of bacteria and the potential for exploiting these pathways for biotechnological applications (Ghasempur et al., 2014).
2. Chemical Synthesis and Characterization
D-lyxonate can be synthesized from other sugars like galactose. A study demonstrated a two-step synthesis of D-lyxono-γ-lactone from galactose, yielding potassium lyxonate and then D-lyxono-γ-lactone. These compounds were characterized using various techniques like IR, 1H, 13C NMR, mass spectrometry, and microanalysis. Such synthetic pathways and characterizations are fundamental for understanding the chemical nature of D-lyxonate and its derivatives, which can be crucial for various scientific and industrial applications (Yahyazadeh, 2007).
3. Role in Ascorbate Metabolism
D-lyxonate is involved in the metabolism of L-ascorbate (vitamin C) in certain bacteria. For instance, Ralstonia eutropha H16 utilizes L-ascorbate as a sole carbon source via a novel catabolic pathway that involves the transformation of L-ascorbate to 2,3-diketo-L-gulonate and subsequently to L-lyxonate. This unique metabolic pathway, involving several enzymatic transformations, highlights the versatility of bacterial metabolism and the potential for biotechnological exploitation of such pathways (Stack et al., 2019).
4. Biotechnological Applications
D-lyxonate and its derivatives have potential applications in biotechnology. For example, a study explored the biotransformation of D-fructose to D-mannose using a thermostable D-lyxose isomerase from Thermosediminibacter oceani. This enzyme could catalyze the isomerization between D-fructose and D-mannose, a reaction of significant interest in the food and pharmaceutical industries due to the prebiotic and potential medical applications of D-mannose (Yu et al., 2016).
5. Implications in Cellular Metabolism
The impact of D-lyxonate and related compounds on cellular processes, such as ascorbic acid uptake, has been studied. Aldonic acids, including L-lyxonate, have been shown to influence the uptake of ascorbic acid in different cell types. This interaction suggests a broader role of these sugars in cellular metabolic pathways and potential therapeutic applications in enhancing nutrient absorption or delivery (Fay et al., 1994).
Eigenschaften
Produktname |
D-lyxonate |
|---|---|
Molekularformel |
C5H9O6- |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m1/s1 |
InChI-Schlüssel |
QXKAIJAYHKCRRA-UZBSEBFBSA-M |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)
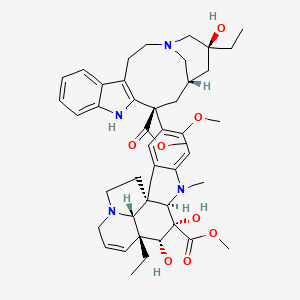
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
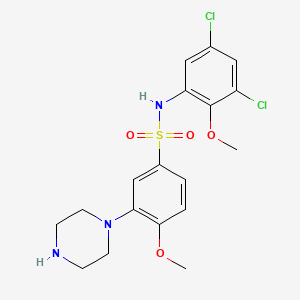

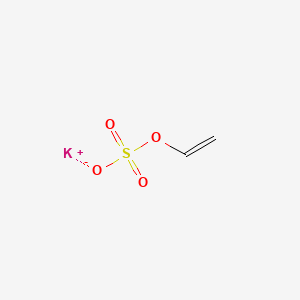
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)




